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Compound of Interest

Compound Name: 4-Hydroxypyrimidine

Cat. No.: B3021889

Introduction: Beyond a Simple Heterocycle

4-Hydroxypyrimidine, a disarmingly simple heterocyclic compound, represents a cornerstone
in medicinal chemistry and biological research. With the molecular formula CsaHaN20O, it is more
than just a pyrimidine derivative; it is a structural alert, a metabolic precursor, and a scaffold for
pharmacologically active agents. Its significance is underscored by its presence within the core
structures of essential nucleic acid bases like uracil and thymine.[1] Consequently, a profound
understanding of its physicochemical properties is not merely an academic exercise but a
prerequisite for its rational application in drug design, synthesis, and formulation.

This guide eschews a conventional data-sheet format. Instead, it delves into the nuanced
interplay of structure, tautomerism, and environment that dictates the molecule's behavior. We
will explore the causality behind its properties, provide validated experimental frameworks for
their determination, and ground these insights in authoritative references.

The Decisive Influence of Tautomerism

The single most critical concept governing the physicochemical landscape of 4-
hydroxypyrimidine is its prototropic tautomerism. The molecule exists in a dynamic
equilibrium between two forms: the aromatic hydroxy form (4-hydroxypyrimidine) and the
non-aromatic oxo or lactam form (4(3H)-pyrimidinone).
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Experimental evidence from a variety of techniques, including core-level photoemission
spectroscopy and 13C NMR, unequivocally demonstrates that the equilibrium overwhelmingly
favors the 4(3H)-pyrimidinone (keto) tautomer in most conditions, particularly in solution.[2][3]
[4] Theoretical calculations further support that the keto structure is the most stable form.[1]
The stability of this tautomer is influenced by the solvent's ability to engage in hydrogen
bonding, which can stabilize the zwitterionic character of the oxo form.[4]

Caption: Tautomeric equilibrium of 4-hydroxypyrimidine.

Core Physicochemical Data Synopsis

The following table summarizes the key quantitative properties of 4-hydroxypyrimidine,
reflecting the predominance of the 4(3H)-pyrimidinone tautomer.

Property Value Source
Molecular Formula C4HaN20 [5][6]
Molecular Weight 96.09 g/mol [51[6]
Appearance White to slightly yellow powder  [6][7]
Melting Point 166-169 °C [61[7]
Boiling Point ~180 °C (estimate) [6]
Water Solubility 270.3 g/L (at 20 °C) [6]
LogP (octanol/water) -1.38 [5]

pKai (Protonation) 1.85 (for Cation formation) [6]

pKaz (Deprotonation) 8.59 (for Anion formation) [6]

In-Depth Analysis of Key Properties
Acidity, Basicity, and lonization (pKa)

The molecule's two distinct pKa values are a direct consequence of its structure and the
predominant keto tautomer.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21058636/
https://pubs.acs.org/doi/10.1021/jp106883s
https://www.researchgate.net/publication/282308224_Structure_and_amide-amide_tautomerism_of_4-hydroxypyrimidines_Determination_of_the_tautomeric_composition_by_13C_NMR_spectroscopy
https://www.chemicalbook.com/article/tautomerism-characteristics-of-4-pyrimidone.htm
https://www.researchgate.net/publication/282308224_Structure_and_amide-amide_tautomerism_of_4-hydroxypyrimidines_Determination_of_the_tautomeric_composition_by_13C_NMR_spectroscopy
https://www.benchchem.com/product/b3021889?utm_src=pdf-body
https://www.benchchem.com/product/b3021889?utm_src=pdf-body
https://www.stenutz.eu/chem/solv6.php?name=4-hydroxypyrimidine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5117293.htm
https://www.stenutz.eu/chem/solv6.php?name=4-hydroxypyrimidine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5117293.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5117293.htm
https://www.chemwhat.com/4-hydroxypyrimidine-cas-51953-17-4/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5117293.htm
https://www.chemwhat.com/4-hydroxypyrimidine-cas-51953-17-4/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5117293.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5117293.htm
https://www.stenutz.eu/chem/solv6.php?name=4-hydroxypyrimidine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5117293.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5117293.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e pKai = 1.85: This value corresponds to the protonation of a ring nitrogen atom to form a
cation. The relative weakness as a base is typical for pyrimidine systems where lone pair
electrons are part of an aromatic-like system.

e pKaz = 8.59: This value reflects the deprotonation of the N-H proton at position 3 of the
pyrimidinone ring. This acidity is significantly higher than that of a simple amide due to the
stabilization of the resulting conjugate base through charge delocalization across the N-C-O
system and the heterocyclic ring.

The ionization state of 4-hydroxypyrimidine is therefore highly dependent on pH, a critical
consideration for drug development, affecting solubility, membrane permeability, and receptor
binding.

Solubility and Partitioning (LogP)

With a water solubility of 270.3 g/L, 4-hydroxypyrimidine is highly soluble.[6] This is
attributable to the polar lactam functionality of the dominant keto tautomer, which readily
participates in hydrogen bonding with water molecules as both a donor (N-H) and an acceptor
(C=0).

The LogP value of -1.38 further quantifies its hydrophilic nature, indicating a strong preference
for the aqueous phase over an immiscible organic phase like octanol.[5] This characteristic is
pivotal for formulation scientists developing aqueous-based delivery systems.

Validated Experimental Protocols

To ensure scientific integrity, the determination of these properties must follow robust,
reproducible methodologies.

Protocol 1: Determination of pKa by UV-
Spectrophotometric Titration

This method is ideal for chromophoric molecules like 4-hydroxypyrimidine, whose UV
absorbance spectrum shifts as its ionization state changes with pH.

Methodology:
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Reagent Preparation: Prepare a series of buffer solutions with known pH values, spanning a
range from ~pH 1 to pH 11. Prepare a concentrated stock solution of 4-hydroxypyrimidine
in deionized water.

Sample Preparation: For each buffer, prepare a sample by diluting a precise aliquot of the
stock solution to a final concentration suitable for UV-Vis analysis (typically in the 10-50 puM
range).

Spectroscopic Measurement: Record the full UV absorbance spectrum (e.g., 200-400 nm)
for each sample at a constant temperature (e.g., 25 °C).

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH.
Plot absorbance at these key wavelengths against pH.

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or
use appropriate software to determine the inflection point(s), which correspond to the pKa
values.
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Caption: Workflow for pKa determination via spectrophotometric titration.

Protocol 2: Determination of Aqueous Solubility via the
Shake-Flask Method (OECD 105)

This is the gold-standard method for determining the solubility of a compound in water.

Methodology:
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System Setup: Add an excess amount of solid 4-hydroxypyrimidine to a known volume of
deionized water in a sealed, temperature-controlled vessel (e.g., 20 °C).

Equilibration: Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure
equilibrium is reached between the dissolved and undissolved solid. A preliminary test
should confirm the time required to reach equilibrium.

Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the
saturated aqueous phase from the solid using centrifugation followed by filtration through a
non-adsorptive filter (e.g., PTFE).

Quantification: Accurately dilute the saturated filtrate and determine the concentration of 4-
hydroxypyrimidine using a validated analytical method, such as HPLC-UV or UV-Vis
spectroscopy with a pre-established calibration curve.

Calculation: Calculate the solubility in g/L based on the measured concentration and dilution

Add Excess 4-HP
to Water
Agitate to Equilibrium
(e.g., 24h at 20°C)
Centrifuge & Filter
to Separate Phases
Quantify Concentration

of Saturated Filtrate
(e.g., HPLC-UV)

factor.
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Caption: Workflow for solubility determination via the shake-flask method.

Significance in Research and Development

The physicochemical profile of 4-hydroxypyrimidine directly impacts its utility. Its structure is a
key feature in molecules with demonstrated biological activities, including antiviral and anti-
tumor effects.[1][6] Furthermore, it is known to act as an enzyme inhibitor, targeting enzymes
like hypoxanthine(guanine) and xanthine phosphoribosyltransferases.[6] For drug developers,
the high water solubility and defined pKa values are critical parameters for designing
formulations and predicting its absorption, distribution, metabolism, and excretion (ADME)
profile.

Conclusion

4-Hydroxypyrimidine is a molecule defined by the dominance of its 4(3H)-pyrimidinone
tautomer. This structural preference is the root cause of its high polarity, excellent water
solubility, and distinct acidic and basic characteristics. A thorough grasp of these
interconnected properties, validated by robust experimental protocols, is essential for any
scientist seeking to leverage this versatile heterocyclic scaffold in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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